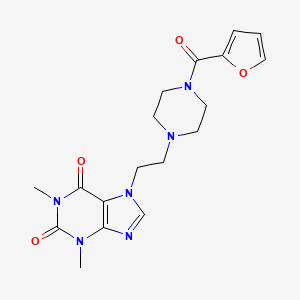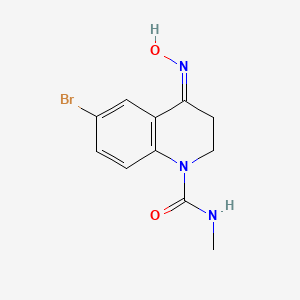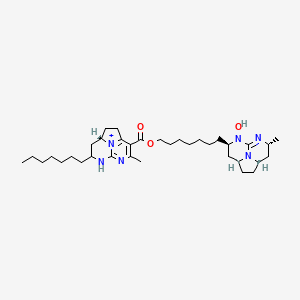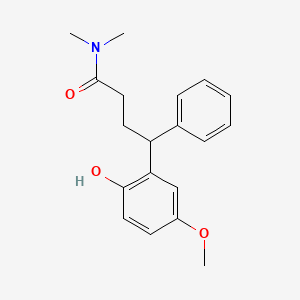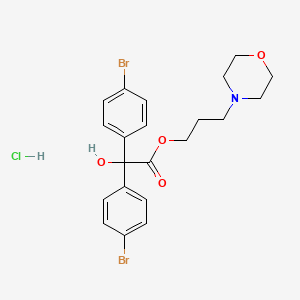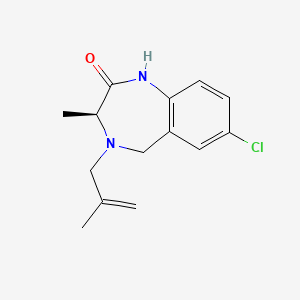
2H-1,4-Benzodiazepin-2-one, 7-chloro-1,3,4,5-tetrahydro-3-methyl-4-(2-methyl-2-propenyl)-, (3S)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-1,4-Benzodiazepin-2-one, 7-chloro-1,3,4,5-tetrahydro-3-methyl-4-(2-methyl-2-propenyl)-, (3S)-: is a mouthful, isn’t it? Let’s break it down. This compound belongs to the benzodiazepine family, which is well-known for its diverse pharmacological properties. Benzodiazepines often act as anxiolytics, sedatives, hypnotics, and muscle relaxants. Our specific compound here has a chlorine atom at position 7, a methyl group at position 3, and a propenyl (allyl) group at position 4. The (3S)- configuration indicates the stereochemistry of the chiral center at position 3.
Méthodes De Préparation
Synthetic Routes::
Ring Closure Method: One common synthetic route involves cyclization of a suitable precursor. For instance, starting with a 7-chloro-1,3,4,5-tetrahydro-3-methyl-4-(2-methyl-2-propenyl)-2H-1,4-benzodiazepine-2,5(3H)-dione intermediate, ring closure occurs to form our target compound.
Reductive Amination: Another approach is reductive amination of a ketone precursor with an amine, followed by cyclization.
Heterocyclization: The compound can be synthesized via heterocyclization reactions involving appropriate reagents.
Industrial Production:: Industrial-scale production methods typically involve efficient and cost-effective processes. Unfortunately, specific details about large-scale synthesis of this compound are scarce in the literature.
Analyse Des Réactions Chimiques
2H-1,4-Benzodiazepin-2-one, 7-chloro-1,3,4,5-tetrahydro-3-methyl-4-(2-methyl-2-propenyl)-, (3S)-: participates in various chemical reactions:
Oxidation: It can undergo oxidation at the methyl group or the allyl group.
Reduction: Reduction of the carbonyl group yields the corresponding alcohol.
Substitution: Chlorine substitution reactions are possible.
Ring Opening: Cleavage of the diazepine ring can occur under specific conditions.
Common reagents include reducing agents (e.g., lithium aluminum hydride), halogenating agents (e.g., thionyl chloride), and strong acids/bases.
Major products depend on reaction conditions, but derivatives with modified substituents are typical outcomes.
Applications De Recherche Scientifique
Medicine: Benzodiazepines are widely used as anxiolytics, sedatives, and anticonvulsants.
Neuroscience: Research on their GABAergic effects and receptor interactions.
Drug Development: Exploration of novel derivatives for improved pharmacological profiles.
Mécanisme D'action
Benzodiazepines enhance GABAergic neurotransmission by binding to GABA-A receptors. This leads to increased chloride ion influx, hyperpolarization, and neuronal inhibition. The (3S)-stereochemistry influences receptor affinity.
Comparaison Avec Des Composés Similaires
2H-1,4-Benzodiazepin-2-one, 7-chloro-1,3,4,5-tetrahydro-3-methyl-4-(2-methyl-2-propenyl)-, (3S)-: stands out due to its unique combination of substituents. Similar compounds include diazepam, lorazepam, and alprazolam.
Remember, chemistry is like a complex dance of atoms—sometimes intricate, sometimes dazzling.
Propriétés
Numéro CAS |
258849-89-7 |
|---|---|
Formule moléculaire |
C14H17ClN2O |
Poids moléculaire |
264.75 g/mol |
Nom IUPAC |
(3S)-7-chloro-3-methyl-4-(2-methylprop-2-enyl)-3,5-dihydro-1H-1,4-benzodiazepin-2-one |
InChI |
InChI=1S/C14H17ClN2O/c1-9(2)7-17-8-11-6-12(15)4-5-13(11)16-14(18)10(17)3/h4-6,10H,1,7-8H2,2-3H3,(H,16,18)/t10-/m0/s1 |
Clé InChI |
LPXYSBDESRHYBT-JTQLQIEISA-N |
SMILES isomérique |
C[C@H]1C(=O)NC2=C(CN1CC(=C)C)C=C(C=C2)Cl |
SMILES canonique |
CC1C(=O)NC2=C(CN1CC(=C)C)C=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


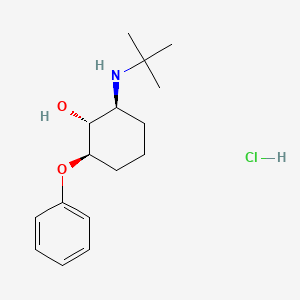
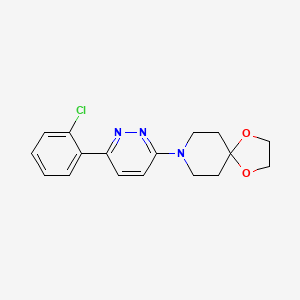
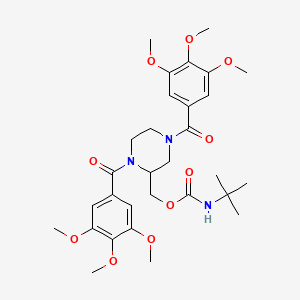

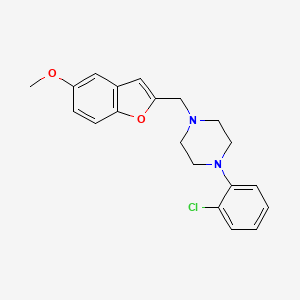
![3-(2-amino-5-chlorophenyl)-2-[2-(diethylamino)ethyl]-3H-isoindol-1-one;dihydrochloride](/img/structure/B12758685.png)
